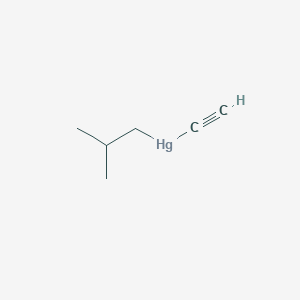

Ethynyl(2-methylpropyl)mercury

Description

Historical Context and Evolution of Organomercury Compound Research

The study of organomercury compounds dates back to the mid-19th century, making them among the earliest organometallics to be synthesized. In 1851, British chemist Sir Edward Frankland, a pioneer in the field, extended his work on organozinc compounds to mercury. acs.org His initial syntheses marked the beginning of a new chapter in chemical research. Shortly after, in 1858, George Buckton reported the synthesis of dimethylmercury (B1214916). acs.org

Early research was primarily focused on the synthesis and fundamental properties of these new substances. However, the potent biological activity of organomercury compounds soon became apparent, leading to their use in various applications, including as antiseptics and fungicides. beilstein-journals.org For instance, compounds like thiomersal and merbromin (B87015) found use in medicine. beilstein-journals.org

The environmental and toxicological aspects of organomercury compounds came to the forefront in the mid-20th century, most notably with the environmental disaster in Minamata, Japan. acs.org This event tragically highlighted the extreme toxicity of methylmercury (B97897) and spurred intensive research into the environmental fate and biological impact of organomercury species. This led to a deeper understanding of the bioaccumulation of mercury and the in-vivo conversion of inorganic mercury into highly toxic organometallic derivatives. acs.org

In more recent decades, research has shifted towards the application of organomercury compounds as versatile reagents in organic synthesis. acs.org Their stability and predictable reactivity have made them valuable intermediates in various chemical transformations. researchgate.net The evolution of organomercury research thus reflects a broader trend in chemistry: from fundamental discovery and application to a more nuanced understanding of environmental impact and specialized synthetic utility.

Unique Aspects of Mercury-Carbon Bond Characteristics in Mixed Alkyl-Alkynyl Derivatives

The mercury-carbon bond is a key feature of organomercury compounds, and its characteristics are influenced by the nature of the organic groups attached to the mercury atom. In mixed alkyl-alkynyl derivatives such as Ethynyl(2-methylpropyl)mercury, the presence of both an sp³-hybridized carbon (from the 2-methylpropyl group) and an sp-hybridized carbon (from the ethynyl (B1212043) group) creates a unique electronic environment around the mercury center.

The Hg-C bond is generally considered to be predominantly covalent with a low degree of ionic character, estimated to be less than 10%. ucalgary.ca This low polarity contributes to the relative stability of organomercury compounds towards water and oxygen. beilstein-journals.orgresearchgate.net Dialkylmercury compounds, for example, are notably stable in air, in stark contrast to the pyrophoric nature of dialkylzinc compounds. chemeo.com

In a mixed derivative like this compound, the electronegativity difference between the alkyl and alkynyl carbons influences the properties of the two Hg-C bonds. The sp-hybridized carbon of the ethynyl group is more electronegative than the sp³-hybridized carbon of the 2-methylpropyl group. This difference in electronegativity can lead to a slight polarization of the molecule and may affect the reactivity of each organic group.

Structural and Bonding Considerations for Alkylalkynylmercury(II) Species

Organomercury(II) compounds of the type R-Hg-R' and R-Hg-X (where R and R' are organic groups and X is a halide or other anion) typically exhibit a linear geometry around the mercury atom. beilstein-journals.orgiitianacademy.com This linearity is a consequence of the involvement of the mercury 6s and 6p orbitals in bonding, leading to sp hybridization. iitianacademy.com X-ray crystal structures of various dialkylmercury and organomercury halide compounds have confirmed this linear arrangement. iitianacademy.com

For this compound, a linear C-Hg-C bond angle of approximately 180° is expected. The bonding can be described as two two-center, two-electron sigma bonds. The 2-methylpropyl group, with its branched structure, introduces steric bulk around one side of the mercury atom. This steric hindrance can influence the intermolecular interactions in the solid state and may affect the accessibility of the mercury center for coordination with other molecules.

Computational studies on related organomercury compounds have provided further insights into their structure and bonding. mdpi.com These studies help to elucidate the electronic distribution within the molecule and the nature of the frontier orbitals, which are crucial for understanding the compound's reactivity.

Overview of Research Directions in Organomercury Compounds

Current research in organomercury chemistry is multifaceted, encompassing several key areas:

Synthetic Applications: Organomercurials continue to be valuable intermediates in organic synthesis. acs.org They are used in transmetalation reactions to prepare other organometallic compounds and in various coupling reactions. beilstein-journals.org Mercury(II) salts are also employed as catalysts in reactions such as the hydration of alkynes (oxymercuration). researchgate.netnih.gov

Materials Science: The unique electronic and photophysical properties of some organomercury compounds, particularly those containing alkynyl groups, have led to their investigation for applications in materials science. acs.org These compounds can exhibit interesting luminescence and non-linear optical properties.

Environmental and Toxicological Studies: Understanding the environmental pathways, bioaccumulation, and toxicity of organomercury compounds remains a critical area of research. nih.govnih.gov Advanced analytical techniques are being developed to detect and speciate mercury compounds in environmental and biological samples.

Coordination Chemistry and Supramolecular Assembly: The ability of the mercury atom in organomercury compounds to participate in secondary bonding interactions is an active area of investigation. mdpi.com These weak interactions can influence the crystal packing of these compounds and can be exploited in the design of supramolecular structures.

Bioinorganic Chemistry: Research in this area focuses on the interaction of organomercury compounds with biological molecules, such as proteins and nucleic acids. mdpi.com This is crucial for understanding the mechanisms of mercury toxicity and for developing potential therapeutic agents for mercury poisoning.

The study of specific compounds like this compound, even if primarily theoretical at present, contributes to the fundamental understanding that underpins these diverse research directions.

Data Table of Related Organomercury Compounds

| Compound Name | Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |

| Dimethylmercury | (CH₃)₂Hg | 230.66 | 92.5 |

| Diethylmercury (B1204316) | (C₂H₅)₂Hg | 258.71 | 159 |

| Diphenylmercury (B1670734) | (C₆H₅)₂Hg | 354.78 | - |

| Methylmercury chloride | CH₃HgCl | 251.08 | - |

| Phenylmercuric acetate (B1210297) | C₆H₅HgOOCCH₃ | 336.74 | - |

Note: Data is compiled from various chemical databases and literature sources. Boiling points are at atmospheric pressure. Some compounds decompose before boiling.

Properties

CAS No. |

78226-10-5 |

|---|---|

Molecular Formula |

C6H10Hg |

Molecular Weight |

282.74 g/mol |

IUPAC Name |

ethynyl(2-methylpropyl)mercury |

InChI |

InChI=1S/C4H9.C2H.Hg/c1-4(2)3;1-2;/h4H,1H2,2-3H3;1H; |

InChI Key |

PAXKNBSSGFOUGY-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C[Hg]C#C |

Origin of Product |

United States |

Synthetic Methodologies for Ethynyl 2 Methylpropyl Mercury and Analogous Organomercurials

Alkylation and Alkynylation through Organometallic Reagents

One of the most versatile and widely employed strategies for creating carbon-mercury bonds is through transmetalation, using highly reactive organometallic reagents such as Grignard and organolithium compounds.

A general and highly effective route to organomercury compounds involves the alkylation of mercury(II) halides with Grignard reagents (RMgX) or organolithium compounds (RLi). These reactions typically proceed by reacting a mercury(II) salt, such as mercury(II) chloride (HgCl₂), with two equivalents of the organometallic reagent to form a symmetrical diorganomercury(II) compound (R₂Hg).

For instance, diethylmercury (B1204316) is readily prepared by reacting mercury(II) chloride with two equivalents of ethylmagnesium bromide. Similarly, diphenylmercury (B1670734) can be synthesized using phenylmagnesium bromide. Organolithium reagents, which are among the most reactive organometallic compounds, are also highly effective for these transformations. Due to the highly polar nature of the C-Li bond, they are excellent nucleophiles capable of a wide range of alkylation and alkynylation reactions.

Table 1: Synthesis of Symmetrical Diorganomercury Compounds via Grignard/Organolithium Reagents

| Organometallic Reagent | Mercury Salt | Product |

| Ethylmagnesium bromide | HgCl₂ | Diethylmercury |

| Phenylmagnesium bromide | HgCl₂ | Diphenylmercury |

| Methyllithium | HgBr₂ | Dimethylmercury (B1214916) |

| Vinyllithium | HgCl₂ | Divinylmercury |

Beyond Grignard and organolithium reagents, other organometallic compounds can serve as precursors for the synthesis of organomercurials. Transmetalation is a broad concept that includes the exchange of an organic group from various metals to mercury. Organoboron and organotin compounds are notable examples of precursors used in these exchange reactions.

Additionally, other specific methods have been developed. For example, Hg(II) can be alkylated by treatment with diazonium salts in the presence of copper metal. Another approach involves the direct reaction of metallic mercury with electrophilic alkylating agents, or the use of a sodium amalgam which reacts with organic halides to yield diorganomercury compounds. These alternative methods expand the scope of accessible organomercury structures.

Mercuration Reactions of Unsaturated Systems

Direct mercuration involves the addition of a mercury(II) species to a carbon-carbon double or triple bond. This electrophilic addition pathway is particularly useful for synthesizing vinylmercury compounds from alkynes.

Mercury(II) salts, such as mercuric acetate (B1210297) (Hg(OAc)₂) or mercuric sulfate (B86663) (HgSO₄), readily react with alkynes in an electrophilic addition reaction. libretexts.org The Hg²⁺ ion acts as an electrophile that binds to the alkyne, activating it toward nucleophilic attack. libretexts.org In the presence of a nucleophilic solvent like water or an alcohol (ROH), a solvent molecule adds to the intermediate, resulting in the formation of a vinylmercury(II) compound. libretexts.org For example, the reaction of an internal alkyne with mercuric acetate in an alcohol solvent yields an alkoxy-substituted vinylmercury derivative. This reaction, often referred to as alkoxymercuration, is a direct method for introducing both a mercury atom and an alkoxy group across a triple bond. Subsequent treatment of the resulting organomercurial adduct with sodium borohydride (B1222165) (NaBH₄) can lead to demercuration, replacing the mercury group with hydrogen. wikipedia.org

Table 2: Examples of Alkyne Mercuration Reactions

| Alkyne | Reagents | Intermediate Product | Final Product (after Tautomerization) |

| Propyne | HgSO₄, H₂SO₄, H₂O | 2-Hydroxyprop-1-en-2-ylmercury species | Acetone |

| 1-Butyne | HgSO₄, H₂SO₄, H₂O | (Z)-2-hydroxybut-1-en-1-ylmercury species | 2-Butanone |

| Phenylacetylene | Hg(OAc)₂, CH₃OH | (E)-1-methoxy-2-phenylvinylmercury(II) acetate | Acetophenone |

The mercuration of alkynes exhibits distinct regioselectivity and stereochemistry. The reaction is highly regioselective and follows Markovnikov's rule. wikipedia.org When an asymmetrical alkyne is used, the mercury ion adds to the less substituted carbon, and the nucleophile (e.g., water) attacks the more substituted carbon. wikipedia.orgyoutube.com This selectivity is explained by the formation of a bridged mercurinium ion intermediate, where the partial positive charge is better stabilized on the more substituted carbon atom. youtube.com

The initial addition of the mercury salt and the nucleophile across the triple bond typically occurs with anti-stereochemistry. This means that the mercury group and the incoming nucleophile add to opposite faces of the alkyne pi-system, leading to a trans-alkene configuration in the resulting vinylmercury product. The mechanism involves the formation of a vinylic carbocation or a bridged mercurinium ion, which is then attacked by the nucleophile from the opposite side. wikipedia.org While the initial addition is stereospecific, subsequent demercuration steps, if performed, can sometimes lead to a mixture of stereoisomers. wikipedia.org

Targeted Synthetic Strategies for Mixed-Ligand Alkylalkynylmercury(II) Compounds

The synthesis of unsymmetrical or "mixed" organomercurials like Ethynyl(2-methylpropyl)mercury (R-Hg-R'), where R and R' are different organic groups, requires specific strategies to avoid the formation of symmetrical products (R₂Hg and R'₂Hg).

A primary method involves the sequential introduction of the organic groups. This is typically achieved by first preparing an organomercury halide (RHgX) and then reacting it with a different organometallic reagent (R'M). For the target compound, this could involve:

Reacting 2-methylpropylmagnesium bromide with an excess of mercury(II) chloride to form (2-methylpropyl)mercury chloride.

Reacting the isolated (2-methylpropyl)mercury chloride with an alkynylating agent such as ethynyllithium or ethynylmagnesium bromide. This nucleophilic substitution at the mercury center displaces the halide to form the desired this compound.

Another strategy is the redistribution or "symmetrization" reaction. This involves mixing two different symmetrical diorganomercury compounds (e.g., bis(2-methylpropyl)mercury and diethynylmercury) which can establish an equilibrium containing the mixed product.

R₂Hg + R'₂Hg ⇌ 2 RHgR'

Controlling this equilibrium to favor the unsymmetrical product can be challenging, making the sequential synthesis from an organomercury halide often the more practical and controlled approach for preparing well-defined mixed-ligand organomercurials. nih.govresearchgate.net

Table 3: Synthetic Routes to Mixed Organomercurials (R-Hg-R')

| Route | Step 1 | Step 2 | Target Product |

| Sequential Alkylation/Alkynylation | R-MgX + HgX₂ → R-Hg-X | R-Hg-X + R'-Li → R-Hg-R' | Unsymmetrical Diorganomercury |

| Example Synthesis | i-Bu-MgBr + HgCl₂ → i-Bu-Hg-Cl | i-Bu-Hg-Cl + HC≡C-Li → i-Bu-Hg-C≡CH | This compound |

| Redistribution Reaction | R₂Hg + R'₂Hg | Heat/Catalyst | 2 R-Hg-R' (in equilibrium) |

Reactivity Profiles and Mechanistic Studies of Ethynyl 2 Methylpropyl Mercury Derivatives in Organic Transformations

Mercury-Carbon Bond Reactivity and Cleavage Pathways

The mercury-carbon (Hg-C) bond, while relatively stable, can be cleaved under specific and controlled conditions, making organomercury compounds valuable synthetic tools. wikipedia.org The nature of this cleavage is central to the diverse reactivity of compounds like ethynyl(2-methylpropyl)mercury.

Protolytic Cleavage Mechanisms of the Hg-C Bond

Protolytic cleavage, the breaking of the Hg-C bond by a proton source, is a fundamental reaction of organomercurials. This process is particularly relevant in the context of detoxification pathways in biological systems, where enzymes like organomercurial lyase (MerB) catalyze the protonolysis of the Hg-C bond. researchgate.net Studies on model compounds have shown that thiols can facilitate the room-temperature protolytic cleavage of the Hg-C bond in mercury-alkyl compounds. nih.gov The mechanism is often concerted, involving an S_E2 (electrophilic substitution, bimolecular) pathway where the cleavage of the carbon-mercury bond and the formation of the new bond to the electrophile occur simultaneously. researchgate.net The reactivity of the organomercury compound towards protolytic cleavage can be influenced by the coordination environment of the mercury atom; facile access to higher-coordinate species is proposed to enhance reactivity. nih.gov

Reactions with Halogens and Other Electrophilic Species

Organomercury compounds readily react with halogens and other electrophiles, leading to the cleavage of the Hg-C bond and the formation of a new carbon-halogen or carbon-electrophile bond. wikipedia.orgucla.edu The reaction with halogens provides a route to the corresponding organic halides. wikipedia.org The reactivity of halogens generally decreases down the group, with fluorine being the most reactive. studymind.co.ukchemguide.co.uk These reactions are typically redox processes. studymind.co.ukissr.edu.kh The electrophilic cleavage of the Hg-C bond is a key step in many synthetic applications. ucla.eduacs.org For instance, acylation of alkynylmercury compounds can lead to the formation of α,β-unsaturated ketones. thieme-connect.de

Transmetalation Reactions in Organomercury Synthesis and Catalysis

Transmetalation, the transfer of an organic group from one metal to another, is a significant application of organomercury compounds in synthesis and catalysis. wikipedia.orgnumberanalytics.com These reactions are instrumental in preparing other organometallic reagents. For example, organomercury compounds can react with metals like aluminum to produce the corresponding organoaluminum compounds. wikipedia.org

In the realm of catalysis, organomercurials serve as intermediates in palladium-catalyzed cross-coupling reactions. wikipedia.org While these reactions can sometimes suffer from low selectivity, the addition of halide salts can improve the outcome. wikipedia.org Transmetalation from mercury to palladium is a key step in various catalytic cycles, including those for carbonylation reactions that produce ketones and other carbonyl compounds under mild conditions. wikipedia.orgcore.ac.uk Recent research has also demonstrated the transmetalation of organomercury complexes to form gold(III) pincer complexes, highlighting the potential to circumvent the use of toxic mercury intermediates in certain syntheses by employing alternative catalytic methods. nih.govrsc.org

Radical Reactions Involving Alkyl and Alkynyl Mercury Species

Organomercury compounds can serve as precursors to organic radicals. rutgers.edusinica.edu.tw The reductive decomposition of alkylmercury compounds, for instance by using sodium borohydride (B1222165), is a known method for generating radicals. harvard.eduuomustansiriyah.edu.iq These reactions often proceed via a radical chain mechanism. iastate.edu The generation of alkyl radicals from alkylmercury halides can be initiated by light or heat. iastate.eduwikipedia.org These radicals can then participate in a variety of transformations, including substitution and addition reactions. wikipedia.orglibretexts.org

The involvement of free radicals as intermediates is supported by several lines of evidence, including inhibition of the reaction by radical scavengers and the observation of characteristic radical rearrangement products. harvard.eduiastate.edu For example, the reaction of alkylmercury halides with certain substrates under sunlamp irradiation is believed to involve alkyl radical (R•) and Hg(III) intermediates. iastate.edu The generated alkyl radicals can undergo further reactions, such as addition to alkenes or alkynes, to form new carbon-carbon bonds. libretexts.org

Catalytic Roles in Organic Transformations

Beyond their use as stoichiometric reagents, organomercury compounds, and more broadly mercury(II) species, play important catalytic roles in a range of organic transformations.

Mercury(II)-Catalyzed Addition Reactions to Terminal Alkynes

Mercury(II) salts are effective catalysts for the hydration of alkynes, a reaction that typically yields ketones. libretexts.orglibretexts.orgorgoreview.com This transformation is particularly useful for terminal alkynes, where it regioselectively produces methyl ketones according to Markovnikov's rule. libretexts.orglibretexts.org

The mechanism of mercury(II)-catalyzed alkyne hydration involves several key steps:

Electrophilic Addition: The Hg(II) ion acts as an electrophile, adding to the alkyne to form a vinylic cation intermediate. libretexts.orgorgoreview.com

Nucleophilic Attack: A water molecule attacks the vinylic cation, leading to the formation of a mercury-containing enol intermediate after deprotonation. libretexts.org

Protodemercuration: Under the acidic reaction conditions, the mercury is replaced by a proton to yield an enol. libretexts.org

Tautomerization: The initially formed enol rapidly rearranges to the more stable keto form. libretexts.orglibretexts.org

This catalytic process provides a complementary method to the hydroboration-oxidation of terminal alkynes, which yields aldehydes. libretexts.orgorgoreview.com Mercury(II) catalysts, such as a combination of Hg(OAc)₂ and BF₃·OEt₂, have also been employed in the regioselective addition of phosphonic acid monoesters to terminal alkynes to synthesize vinyl phosphonates. organic-chemistry.org

Participation in Cross-Coupling Methodologies

Organomercury compounds, in general, are known to participate in cross-coupling reactions, most notably those catalyzed by palladium. wikipedia.orgacs.org These reactions are fundamental in synthetic organic chemistry for the formation of carbon-carbon bonds. The generally accepted mechanism for the cross-coupling of organomercurials with organic halides involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. acs.org

In a typical palladium-catalyzed cycle, the Pd(0) catalyst undergoes oxidative addition with an organic halide (R'-X) to form a Pd(II) intermediate. This is followed by transmetalation, where the organic group from the organomercury compound (R-Hg-X') is transferred to the palladium center, displacing the mercury-containing moiety. The final step is reductive elimination from the resulting diorganopalladium(II) complex to yield the coupled product (R-R') and regenerate the Pd(0) catalyst.

For a compound like this compound, it is plausible that the ethynyl (B1212043) group would be transferred to the palladium catalyst during the transmetalation step. This would enable the formation of a new carbon-carbon bond between the ethynyl moiety and the organic group from the coupling partner. The selectivity of such reactions can sometimes be enhanced by the presence of halide ions. wikipedia.org

However, without specific studies on this compound, information regarding suitable coupling partners, optimal reaction conditions (e.g., catalyst, solvent, temperature), and the yields of such reactions remains speculative. A comprehensive data table detailing these parameters cannot be constructed from the available literature.

Other Catalytic Applications in Organometallic Synthesis

Beyond cross-coupling, organomercury compounds have been utilized in other catalytic transformations. For instance, the hydration of alkynes can be catalyzed by mercury salts, proceeding through an organomercury intermediate. vaia.com Additionally, rhodium-catalyzed dimerization of vinyl- and arylmercurials has been reported for the synthesis of symmetrical 1,3-dienes and biaryls. acs.org

It is conceivable that this compound could serve as a precursor in similar catalytic processes. The ethynyl group could potentially undergo dimerization or other addition reactions. However, the catalytic utility of specific alkynylmercury compounds like this compound is not well-documented. Research into the broader applications of alkynylmercury compounds in catalysis appears limited, and as such, no specific catalytic applications for this compound beyond the inferred participation in cross-coupling can be definitively cited from existing scientific reports.

Computational and Theoretical Investigations on Ethynyl 2 Methylpropyl Mercury and Organomercury Systems

Application of Density Functional Theory (DFT) and Other Quantum Chemical Methods

Computational chemistry has become an indispensable tool for elucidating the intricate properties and behaviors of organomercury compounds. Due to the presence of the heavy mercury atom, accurate theoretical treatment requires methods that can adequately handle relativistic effects. Density Functional Theory (DFT) is a widely employed method for studying these systems, offering a good balance between computational cost and accuracy. Various exchange-correlation functionals are used, including hybrid functionals like PBE0 and B3LYP, which have been shown to provide reliable results for the geometries and spectroscopic properties of mercury complexes. arxiv.org

Beyond DFT, other quantum chemical methods are also applied. For instance, Møller-Plesset perturbation theory (MP2) is used for a more accurate description of electron correlation effects, which are important for understanding non-covalent interactions. nih.gov For highly accurate calculations of spectroscopic parameters and reaction energetics, more sophisticated methods such as the Coupled Cluster (CC) theory may be employed, although their computational expense often limits their application to smaller model systems.

A significant challenge in the computational study of mercury compounds is the proper treatment of relativistic effects. These are broadly categorized into scalar relativistic effects and spin-orbit coupling. Methodologies like the zeroth-order regular approximation (ZORA) and four-component relativistic methods are utilized to incorporate these effects into the calculations of NMR chemical shifts and other properties. arxiv.orgarxiv.org The choice of basis sets is also crucial, with specialized basis sets that include relativistic corrections being necessary for mercury.

The table below summarizes some of the computational methods and their applications in the study of organomercury systems.

| Computational Method | Key Features and Applications in Organomercury Chemistry |

| Density Functional Theory (DFT) | Widely used for geometry optimizations, electronic structure analysis, and calculation of spectroscopic properties. Functionals like PBE0 and B3LYP are common. |

| Møller-Plesset Perturbation Theory (MP2) | Provides a better description of electron correlation and is often used for studying intermolecular interactions and reaction energies. nih.gov |

| Zeroth-Order Regular Approximation (ZORA) | An efficient method to include both scalar relativistic and spin-orbit coupling effects, particularly for NMR chemical shift calculations. arxiv.org |

| Four-Component Relativistic Methods | Offer a more rigorous treatment of relativistic effects and are used for benchmark calculations of spectroscopic properties. arxiv.org |

Investigations into Electronic Structure, Bonding Character, and Molecular Geometry

Theoretical investigations have provided significant insights into the electronic structure, bonding, and geometry of organomercury compounds. For molecules like Ethynyl(2-methylpropyl)mercury, a linear C-Hg-C bond geometry is generally expected. libretexts.orgcore.ac.uk This linearity arises from the hybridization of the mercury 6s and 6p orbitals. libretexts.org

The Hg-C bond in organomercurials is predominantly covalent with low polarity. wikipedia.org Computational studies allow for a detailed analysis of the molecular orbitals involved in this bonding. For instance, the bonding can be described in terms of the interaction between the filled sp-hybridized orbitals of the organic ligands and the empty 6s and 6p orbitals of the mercury atom.

Quantum chemical calculations can also provide valuable information about the charge distribution within the molecule. The table below presents typical calculated parameters for a model dialkylmercury compound, illustrating the nature of the Hg-C bond.

| Parameter | Typical Calculated Value/Observation | Significance |

| Hg-C Bond Length | ~2.1 Å | Indicates a strong covalent interaction. |

| C-Hg-C Bond Angle | ~180° | Consistent with sp hybridization of the mercury atom. libretexts.org |

| Mulliken Charge on Hg | Varies depending on the ligands, but generally indicates a slightly positive charge. | Reflects the electronegativity difference between carbon and mercury. |

| Bond Order | ~1 | Confirms the presence of a single covalent bond between mercury and carbon. |

Theoretical Modeling of Reaction Pathways and Transition States

Computational modeling is a powerful tool for investigating the mechanisms of reactions involving organomercury compounds, including the formation and cleavage of the Hg-C bond. researchgate.net For this compound, theoretical studies could elucidate the pathways of its decomposition or its reactions with other chemical species. A key area of investigation is the protolytic cleavage of the Hg-C bond, a critical step in the detoxification of organomercurials. nih.govacs.orgnih.gov

DFT calculations can be used to map the potential energy surface of a reaction, identifying the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. The calculated activation energies provide insights into the reaction kinetics. For example, in the detoxification of methylmercury (B97897) by the enzyme MerB, computational studies have elucidated the reaction pathways and the roles of key amino acid residues in the active site. berscience.org

The table below outlines the general steps involved in the theoretical modeling of an organomercury reaction pathway.

| Step in Modeling | Description | Information Gained |

| Geometry Optimization | The structures of reactants, products, and any proposed intermediates are optimized to find their lowest energy conformations. | Stable points on the potential energy surface. |

| Transition State Search | Various methods are used to locate the saddle point on the potential energy surface that represents the transition state of a particular reaction step. | The structure of the highest energy point along the reaction coordinate. |

| Frequency Calculation | Vibrational frequencies are calculated to confirm that the optimized structures are minima (all real frequencies) or transition states (one imaginary frequency). | Characterization of stationary points and calculation of zero-point vibrational energies. |

| Intrinsic Reaction Coordinate (IRC) Calculation | This calculation follows the reaction path downhill from the transition state to connect it to the corresponding reactant and product. | Confirmation that the found transition state connects the desired reactant and product. |

| Energy Profile Construction | The relative energies of all stationary points are plotted to create a reaction energy profile. | Activation energies and reaction enthalpies, providing insights into the reaction's feasibility and rate. |

Analysis of Relativistic and Spin-Orbit Coupling Effects on Spectroscopic Parameters

Due to the large nuclear charge of mercury, relativistic effects play a crucial role in determining its chemical and physical properties. researchgate.net These effects are particularly pronounced in spectroscopic parameters, such as NMR chemical shifts. mdpi.com Computational studies that neglect relativity often fail to reproduce experimental observations for mercury compounds.

Relativistic effects can be conceptually divided into scalar relativistic effects and spin-orbit coupling. Scalar effects are primarily due to the relativistic mass-velocity correction and the Darwin term, which lead to a contraction of the s and p orbitals and an expansion of the d and f orbitals. Spin-orbit coupling arises from the interaction of an electron's spin with its orbital angular momentum. researchgate.netmanchester.ac.uk

For ¹⁹⁹Hg NMR, both scalar relativistic effects and spin-orbit coupling significantly influence the chemical shifts. acs.orgrsc.org Spin-orbit coupling, in particular, can have a dramatic effect, often being the dominant relativistic contribution to the shielding constant. rsc.org Theoretical calculations that incorporate these effects, for example, using the ZORA or four-component Dirac-Kohn-Sham methods, are essential for the accurate prediction of ¹⁹⁹Hg NMR spectra. arxiv.orgnsf.gov

The influence of these effects on the ¹³C and ¹H NMR chemical shifts of the organic ligands in compounds like this compound is known as the heavy-atom effect on light atoms (HALA). The spin-orbit contribution to the HALA effect can be substantial and is transmitted through the Hg-C bond.

| Relativistic Effect | Impact on Spectroscopic Parameters of Organomercury Compounds |

| Scalar Relativistic Effects | Cause a contraction of mercury's s and p orbitals and an expansion of its d orbitals, influencing bond lengths and strengths. |

| Spin-Orbit Coupling | Has a major impact on ¹⁹⁹Hg NMR chemical shifts and is a significant contributor to the HALA effect on the NMR shifts of neighboring light atoms. rsc.org |

Supramolecular Interactions and Spodium Bonding in Organomercury Aggregates

In the solid state, organomercury compounds often exhibit a rich supramolecular chemistry, forming aggregates through a variety of non-covalent interactions. mdpi.com These interactions, though weaker than covalent bonds, play a crucial role in determining the crystal packing and can influence the physical properties of the material. core.ac.ukresearchgate.net

A particularly interesting and recently defined type of non-covalent interaction involving mercury and other group 12 elements is "spodium bonding". nih.govresearchgate.net This refers to the attractive interaction between an electron-deficient region on the mercury atom (a σ-hole or π-hole) and a Lewis base. mdpi.comacs.org Computational studies, including molecular electrostatic potential (MEP) surface calculations and quantum theory of atoms in molecules (QTAIM) analysis, have been instrumental in characterizing and understanding the nature of spodium bonds. researchgate.netacs.org

The MEP surface of an organomercury molecule like this compound would likely show a region of positive electrostatic potential on the mercury atom, making it susceptible to interactions with electron-rich atoms such as sulfur, nitrogen, or oxygen in neighboring molecules. nih.govmdpi.com These interactions can lead to the formation of dimers, chains, or more complex three-dimensional networks in the crystal lattice. mdpi.com

| Type of Supramolecular Interaction | Description in the Context of Organomercury Compounds |

| Spodium Bonding | An attractive interaction between an electropositive region on the mercury atom and a Lewis base, crucial for the formation of supramolecular aggregates. nih.govresearchgate.net |

| van der Waals Forces | General attractive or repulsive forces between molecules that contribute to the overall crystal packing. |

| π-π Stacking | Interactions between aromatic rings, which may be present if the organomercury compound contains aryl ligands. |

Computational Insights into Organomercury Detoxification Mechanisms

The high toxicity of organomercury compounds has spurred research into their detoxification mechanisms, both biological and chemical. nih.gov Computational chemistry has provided invaluable insights into these processes at the molecular level. berscience.org A key biological detoxification pathway involves the enzymatic cleavage of the Hg-C bond by the organomercurial lyase enzyme, MerB. researchgate.netresearchgate.net

Quantum chemical calculations, often in combination with molecular mechanics (QM/MM), have been used to model the active site of MerB and to elucidate the step-by-step mechanism of methylmercury detoxification. berscience.orgdiva-portal.org These studies have identified the key amino acid residues involved in the protonolysis of the Hg-C bond and have calculated the energetic barriers for the reaction, providing a detailed understanding of the enzyme's catalytic efficiency. berscience.org

Theoretical modeling is also used to design and evaluate synthetic molecules that can mimic the function of MerB for the remediation of mercury pollution. nih.gov By calculating the reaction pathways and activation energies for Hg-C bond cleavage by various chelating agents, computational chemists can help identify promising candidates for the development of new detoxification agents.

The table below summarizes the key contributions of computational chemistry to the understanding of organomercury detoxification.

| Area of Investigation | Computational Approach | Key Insights |

| Enzymatic Detoxification (e.g., MerB) | QM/MM calculations, DFT studies of active site models. | Elucidation of the reaction mechanism, identification of key catalytic residues, and understanding of substrate binding. berscience.org |

| Chemical Detoxification | DFT calculations of reaction pathways and activation energies. | Rational design of new chelating agents for mercury remediation and understanding their mechanism of action. nih.gov |

| Transport and Speciation | Molecular dynamics simulations, DFT calculations. | Understanding how organomercury compounds interact with biological membranes and other biomolecules. |

Advanced Research Directions and Future Perspectives in Alkylalkynylmercury Chemistry

Design and Synthesis of Novel Alkylalkynylmercury Derivatives with Tailored Reactivity

The synthesis of organomercury compounds can be achieved through various methods, including the reaction of organomagnesium or organolithium compounds with mercury(II) halides. mdpi.comacs.org For ethynyl(2-methylpropyl)mercury, a potential synthetic route would involve the reaction of isobutylmagnesium bromide with ethynylmercuric chloride or the reaction of an ethynyl (B1212043) Grignard reagent with isobutylmercuric chloride. The isobutyl group, with its branched structure, can introduce specific steric effects that influence the reactivity and stability of the molecule. mdpi.com

Future research in this area could focus on the design and synthesis of a library of alkylalkynylmercury derivatives with varying alkyl and alkynyl substituents. By systematically modifying these groups, it may be possible to tailor the electronic and steric properties of the compounds, thereby controlling their reactivity in subsequent chemical transformations. For instance, introducing electron-withdrawing or -donating groups on the alkynyl moiety could modulate the polarity of the mercury-carbon bond, affecting its utility as a transfer reagent. researchgate.netunacademy.com Similarly, altering the steric bulk of the alkyl group could influence the coordination geometry and accessibility of the mercury center. mdpi.com

Table 1: Potential Synthetic Routes to Alkylalkynylmercury Compounds

| Reactant 1 | Reactant 2 | Product | General Reaction Type |

| R-MgX (Grignard Reagent) | R'-HgX | R-Hg-R' | Transmetalation |

| R-Li (Organolithium) | R'-HgX | R-Hg-R' | Transmetalation |

| R-H (Alkane/Alkyne) | Hg(OAc)₂ | R-Hg-OAc | Mercuration |

Note: R and R' represent alkyl or alkynyl groups, and X represents a halide.

Exploration of Diverse Coordination Chemistry with Other Metal Centers, including Group 11 Metals

The coordination chemistry of organomercury compounds is a rich and complex field. nih.govrsc.orgcore.ac.uk The linear geometry often adopted by dialkyl and dialkynyl mercury compounds can be influenced by the nature of the organic ligands and by interactions with other metal centers. mdpi.comacs.org The presence of both an alkyl and an alkynyl group in this compound offers interesting possibilities for coordination chemistry.

A promising area of future research is the exploration of the coordination of alkylalkynylmercury compounds with other metal centers, particularly those of Group 11 (copper, silver, and gold). The alkynyl group is known to form stable complexes with these metals, and the resulting heterometallic structures could exhibit novel catalytic or material properties. umich.edu For example, the interaction of the ethynyl group with a gold center could lead to the formation of luminescent materials or catalysts for organic transformations. rsc.org The isobutyl group would likely play a role in modulating the solubility and crystal packing of these coordination compounds.

Development of Sustainable and Atom-Economical Synthetic Methodologies for Organomercury Compounds

The toxicity of mercury and its compounds necessitates the development of synthetic methods that are both sustainable and atom-economical. thieme-connect.comnih.govgoogle.com Traditional methods for synthesizing organomercury compounds can sometimes involve stoichiometric use of reagents and the generation of significant waste. mdpi.com

Future research should prioritize the development of catalytic methods for the synthesis of alkylalkynylmercury compounds. For example, mercury-catalyzed additions of C-H bonds across alkynes could provide a more direct and atom-economical route to these molecules. thieme-connect.com Additionally, exploring solvent-free or aqueous reaction conditions would significantly reduce the environmental impact of these syntheses. The principles of green chemistry, such as maximizing atom economy and minimizing waste, should be central to the design of new synthetic protocols for organomercury compounds. google.com

Table 2: Principles of Green Chemistry for Organomercury Synthesis

| Principle | Application to Organomercury Synthesis |

| Atom Economy | Design reactions where the maximum number of atoms from the reactants are incorporated into the final product. thieme-connect.comgoogle.com |

| Use of Catalysis | Employ catalytic quantities of reagents to minimize waste. nih.gov |

| Safer Solvents and Auxiliaries | Utilize less hazardous solvent systems, such as water or solvent-free conditions. |

| Design for Energy Efficiency | Conduct reactions at ambient temperature and pressure to reduce energy consumption. |

Utilization of Alkynylmercury Compounds as Versatile Transfer Reagents in Organometallic Synthesis

Organomercury compounds have long been used as transfer reagents in organometallic synthesis, allowing for the transfer of organic groups to other metals. acs.orgoecd.org The alkynyl group is a particularly valuable functionality in organic synthesis, and alkynylmercury compounds can serve as effective reagents for its introduction into a variety of molecular scaffolds. chemistry-chemists.com

Future research could focus on expanding the utility of this compound and related compounds as alkynyl transfer reagents. This could involve their use in cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. osti.gov The reactivity of the mercury-carbon bond can be tuned to allow for selective transfer of the ethynyl group to other transition metals, such as palladium, which are widely used in catalysis. osti.gov The isobutyl group may influence the solubility and reactivity of the reagent in different solvent systems.

Applications in Advanced Chemical Sensing Platforms

The unique properties of organomercury compounds, including their affinity for certain donor atoms and their electrochemical behavior, make them potential candidates for use in chemical sensing platforms. osti.govmdpi.comresearchgate.netorgsyn.org The development of sensors for the detection of various analytes, from metal ions to organic molecules, is a critical area of research.

Future investigations could explore the incorporation of this compound into sensing arrays. The interaction of the mercury center with specific analytes could lead to a measurable change in an optical or electrical signal. mdpi.comnih.govkore.co.uk The ethynyl group could be functionalized with chromophores or fluorophores to create optical sensors. kore.co.uk Alternatively, the compound could be immobilized on an electrode surface to develop an electrochemical sensor. The selectivity and sensitivity of such sensors would be influenced by the nature of both the alkyl and alkynyl substituents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.